molecular formula C17H17N3O3 B15026325 3-(1,3-benzodioxol-5-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide

3-(1,3-benzodioxol-5-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide

Cat. No.: B15026325
M. Wt: 311.33 g/mol
InChI Key: BERLRTLCJDGYDV-VCHYOVAHSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide is a complex organic compound that features a benzodioxole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide typically involves the condensation of 3-(1,3-benzodioxol-5-yl)propanehydrazide with 6-methylpyridine-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
  • Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate

Uniqueness

3-(1,3-benzodioxol-5-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide is unique due to its combination of a benzodioxole ring and a pyridine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C17H17N3O3/c1-12-3-2-4-14(19-12)10-18-20-17(21)8-6-13-5-7-15-16(9-13)23-11-22-15/h2-5,7,9-10H,6,8,11H2,1H3,(H,20,21)/b18-10+

InChI Key

BERLRTLCJDGYDV-VCHYOVAHSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=O)CCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=O)CCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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